(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate
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Overview
Description
(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is a synthetic organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ester to form the thiazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced via a nucleophilic substitution reaction. Morpholine reacts with a suitable electrophile, such as a halomethyl derivative, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the morpholinomethyl group.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in the development of biologically active molecules. Its thiazolidine ring is a common motif in many bioactive compounds, and modifications of this structure can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of drugs aimed at treating various diseases, including infections and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering, where it can contribute to the development of new materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The morpholinomethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Morpholine Derivatives: Compounds containing the morpholine ring are widely used in pharmaceuticals and agrochemicals.
Uniqueness
(Z)-methyl 2-(3-(morpholinomethyl)-2,4-dioxothiazolidin-5-ylidene)acetate is unique due to the combination of the thiazolidine ring and the morpholinomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in multiple fields highlight its versatility and importance.
Properties
IUPAC Name |
methyl (2Z)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-17-9(14)6-8-10(15)13(11(16)19-8)7-12-2-4-18-5-3-12/h6H,2-5,7H2,1H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTPFCUOPISUGP-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=O)S1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N(C(=O)S1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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